Enhanced Lipophilicity vs. Non-Fluorinated 2-Pyrrolidin-1-ylaniline
The introduction of a fluorine atom at the 5-position significantly increases lipophilicity compared to the non-fluorinated parent scaffold, 2-pyrrolidin-1-ylaniline. This is reflected in the calculated LogP values: 5-fluoro-2-pyrrolidin-1-ylaniline exhibits a LogP of 2.65 , while the non-fluorinated 2-pyrrolidin-1-ylaniline has a LogP of 1.13 . The fluorinated derivative is thus 33-fold more lipophilic (based on a LogP difference of 1.52 units), which is expected to translate into improved membrane permeability and potentially enhanced oral bioavailability for derived drug candidates.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.65430 |
| Comparator Or Baseline | 2-Pyrrolidin-1-ylaniline: LogP = 1.13 |
| Quantified Difference | ΔLogP = +1.52; ~33-fold increase in lipophilicity |
| Conditions | Calculated values using ACD/Labs Percepta Platform |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, a key factor for oral drug absorption and central nervous system penetration, making the fluorinated compound a more suitable starting point for lead optimization in these therapeutic areas.
